molecular formula C17H20N4O3 B2601927 6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide CAS No. 1396790-94-5

6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide

Cat. No.: B2601927
CAS No.: 1396790-94-5
M. Wt: 328.372
InChI Key: HDUTXVBHWCDUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide” is a compound that contains a pyridazine ring . Pyridazine and its derivative, pyridazinone, are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 51 bonds, including 31 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 4 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyridazine .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds has shown the versatility of morpholino groups in chemical reactions. For instance, studies on pyrimidotriazinones demonstrated their reactivity with morpholine, leading to the synthesis of various derivatives with potential applications in material science and pharmaceuticals (Clark & Smith, 1972).

Crystal Structure Analysis

The crystal structure of compounds similar to "6-morpholino-N-(2-phenoxyethyl)pyridazine-3-carboxamide" has been determined, revealing insights into their molecular arrangement and potential implications for their reactivity and interaction with biological targets. For example, the crystal structure of a related 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide provided a foundation for understanding its inhibitory activity against cancer cell proliferation (Lu et al., 2017).

Antitumour Activity

Several studies have synthesized and evaluated the antitumor activity of morpholino-containing compounds. These compounds have shown distinct inhibitory capacities against the proliferation of cancer cell lines, such as A549 and BGC-823, highlighting their potential as antitumor agents (Ji et al., 2018).

Biological Evaluation and Antiproliferative Activity

Research has extended into evaluating the biological activities of these compounds, including their antiproliferative effects on various cancer cell lines. The design, synthesis, and crystal structure analysis of these compounds provide a basis for understanding their mechanism of action and potential therapeutic applications (Lu et al., 2020).

Properties

IUPAC Name

6-morpholin-4-yl-N-(2-phenoxyethyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(18-8-11-24-14-4-2-1-3-5-14)15-6-7-16(20-19-15)21-9-12-23-13-10-21/h1-7H,8-13H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUTXVBHWCDUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.